Cadmium tetrafluoroborate

Overview

Description

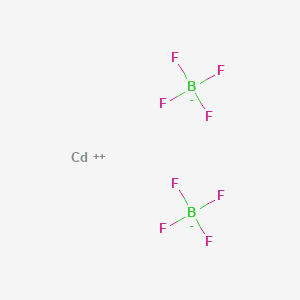

Cadmium tetrafluoroborate is an ionic, crystalline compound with the chemical formula Cd(BF₄)₂. It is colorless and odorless, and it is most frequently used in the industrial production of high-strength steels to prevent hydrogen absorption, which can lead to post-production cracking .

Mechanism of Action

Target of Action

Cadmium tetrafluoroborate is an ionic compound formed from the two ionic species Cd 2+ and BF 4− . It is most frequently used in the industrial production of high-strength steels, its purpose being to prevent hydrogen absorption, a source of post-production cracking of the metal .

Mode of Action

This compound acts as a weakly acidic inorganic salt, which is soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .

Biochemical Pathways

Cadmium, a prevalent environmental contaminant, exerts widespread toxic effects on human health through various biochemical and molecular mechanisms . This includes oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of Cadmium are complex. Cadmium’s high mobility is influenced by various factors, including pH, redox state, and ionic strength . Despite this, Cd can endure in solution via water-soluble complexes like CdCl− and Cd(SO4)22−, and interacts with dissolved organic matter .

Result of Action

Exposure to this compound, via ingestion, contact with the skin or mucous membranes, or inhalation can have lasting and harmful health effects . Chronic exposure to cadmium is associated with adverse health effects, especially on the kidneys, respiratory system, and bones .

Action Environment

Cadmium is a naturally occurring heavy metal that has become a global issue due to its extensive use in industrial production, especially in metal smelting, battery manufacturing, and as additives in plastics and pigments . Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality .

Biochemical Analysis

Biochemical Properties

Cadmium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metallothioneins, which are proteins that bind heavy metals and help in their detoxification. The nature of these interactions involves the binding of cadmium ions to the thiol groups of cysteine residues in metallothioneins, leading to the formation of cadmium-thiolate clusters. This interaction is essential for the sequestration and detoxification of cadmium ions within biological systems .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular responses to stress and apoptosis. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cadmium ions from this compound can bind to the active sites of enzymes, inhibiting their activity. For example, cadmium can inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to increased oxidative stress. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in stress response, apoptosis, and metal homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the release of cadmium ions, which can exert toxic effects on cells. Long-term exposure to this compound can result in chronic oxidative stress, DNA damage, and disruption of cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and activate protective cellular mechanisms. At high doses, it can cause severe toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant increase in toxic effects. High doses of this compound can result in renal and hepatic toxicity, as well as adverse effects on the cardiovascular and nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium tetrafluoroborate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with fluoroboric acid. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of cadmium oxide or cadmium carbonate in fluoroboric acid.

- Filtration to remove any insoluble impurities.

- Evaporation of the solvent to obtain crystalline this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium metal with boron trifluoride gas in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of cadmium to this compound .

Chemical Reactions Analysis

Types of Reactions: Cadmium tetrafluoroborate primarily undergoes the following types of reactions:

Acid-Base Reactions: It acts as a weakly acidic inorganic salt and can neutralize bases, generating heat in the process.

Complex Formation: It can form complexes with various ligands, including nitrogen-containing organic bases.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide.

Ligands: Ammonia, ethylenediamine.

Major Products Formed:

Neutralization Reactions: Formation of cadmium hydroxide and tetrafluoroboric acid.

Complex Formation: Formation of cadmium-ligand complexes

Scientific Research Applications

Cadmium tetrafluoroborate has several applications in scientific research:

Biology: It is used in the preparation of cadmium-based phosphors for studying thermoluminescence properties.

Medicine: It is investigated for its potential use in positron emission tomography (PET) imaging studies.

Industry: It is widely used in cadmium plating operations to enhance the corrosion resistance of high-strength steels

Comparison with Similar Compounds

- Zinc tetrafluoroborate (Zn(BF₄)₂)

- Copper tetrafluoroborate (Cu(BF₄)₂)

- Lead tetrafluoroborate (Pb(BF₄)₂)

Comparison:

- Zinc Tetrafluoroborate: Similar to cadmium tetrafluoroborate, zinc tetrafluoroborate is used as a catalyst in organic synthesis. zinc compounds are generally less toxic than cadmium compounds .

- Copper Tetrafluoroborate: Copper tetrafluoroborate is primarily used in electroforming and electroplating processes. It has different electrochemical properties compared to this compound .

- Lead Tetrafluoroborate: Lead tetrafluoroborate is used in similar applications as this compound but is more toxic and has stricter regulatory controls .

This compound stands out due to its specific use in preventing hydrogen absorption in high-strength steels, a property not shared by its similar compounds .

Biological Activity

Cadmium tetrafluoroborate (Cd(BF₄)₂) is an inorganic compound that has garnered attention due to its biological activity and potential toxicological effects. This article explores the biochemical properties, mechanisms of action, and the health implications associated with this compound, supported by data tables and relevant case studies.

This compound is a colorless, odorless crystalline solid that is soluble in polar solvents like water and ethanol. It is composed of cadmium ions (Cd²⁺) and tetrafluoroborate ions (BF₄⁻). The compound is primarily utilized in industrial applications, particularly in metal processing and as a precursor for other cadmium compounds.

Target of Action

Cadmium ions from this compound interact with various biological molecules, including enzymes and proteins. The compound acts as a weakly acidic inorganic salt, influencing biochemical pathways through its solubility in water.

Mode of Action

Cadmium can inhibit the activity of essential enzymes such as superoxide dismutase (SOD) and catalase, leading to increased oxidative stress within cells. This inhibition occurs through the binding of cadmium ions to the active sites of these enzymes, disrupting their function.

Biochemical Pathways

Cadmium exposure triggers several biochemical responses:

- Enzyme Interaction : Cadmium ions bind to thiol groups in proteins like metallothioneins, forming cadmium-thiolate clusters that facilitate detoxification processes.

- Gene Expression Alteration : The compound can influence gene expression by interacting with transcription factors, impacting cellular responses to stress, apoptosis, and metal homeostasis.

Acute Toxicity

This compound is classified as highly toxic. The acute toxicity data indicates:

- Oral LD50 : Ranges from 464 to 1000 mg/kg in rats .

- Dermal LD50 : Estimated at 2.5 to 5.0 ml/kg in guinea pigs .

- Inhalation Risks : Exposure can lead to respiratory irritation, skin irritation, and severe eye damage .

Chronic Effects

Long-term exposure to cadmium compounds has been linked to serious health issues including:

- Kidney Damage : Cadmium accumulation in renal tissues can lead to nephrotoxicity.

- Carcinogenic Potential : Classified as a probable human carcinogen, cadmium exposure is associated with increased cancer risk among workers in industries utilizing cadmium .

Case Studies

Several studies have highlighted the effects of cadmium exposure:

- Occupational Exposure Study : A cohort study involving workers exposed to cadmium showed a significant increase in lung cancer incidence compared to non-exposed populations .

- Animal Model Research : In male Wistar rats administered cadmium chloride through drinking water, significant accumulation was observed in the liver and kidneys, leading to deformities and decreased mineralization of vertebrae at higher doses .

Summary of Biological Activity

| Property | Details |

|---|---|

| Chemical Formula | Cd(BF₄)₂ |

| Solubility | Soluble in water and ethanol |

| Acute Toxicity (LD50) | Oral: 464-1000 mg/kg; Dermal: 2.5-5.0 ml/kg |

| Chronic Effects | Kidney damage, carcinogenic potential |

| Mechanism of Action | Enzyme inhibition, gene expression alteration |

Properties

IUPAC Name |

cadmium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cd/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOFSPIMFJTFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CdF8 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884756 | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Dry Powder, Colorless odorless liquid; Soluble in water; Extremely hygroscopic; [HSDB] | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Very soluble in 95% alcohol | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.60 g/cu cm at 25 °C | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

14486-19-2 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FO2G6257B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the significance of tris(1,10-phenanthroline)cadmium tetrafluoroborate in analytical chemistry?

A1: Tris(1,10-phenanthroline)this compound serves as a useful reagent in the indirect determination of boron content in high-purity materials like silicon and trichlorosilane [, ]. This is achieved by first reacting the boron with 1,10-phenanthroline and this compound, forming the extractable complex.

Q2: How does the indirect method using tris(1,10-phenanthroline)this compound work?

A2: The method relies on the formation of tris(1,10-phenanthroline)this compound, where boron acts as a limiting reagent. After extracting this complex into an organic solvent, the concentration of cadmium is measured using atomic absorption spectrometry []. This measurement allows for the indirect quantification of boron based on the stoichiometry of the reaction.

Q3: Are there alternative methods for boron determination, and what are the advantages of using tris(1,10-phenanthroline)this compound?

A3: While other methods exist, the use of tris(1,10-phenanthroline)this compound offers advantages in determining boron in high-purity materials. The formation of the complex and its subsequent extraction into an organic solvent enhance the sensitivity and selectivity of the analysis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.